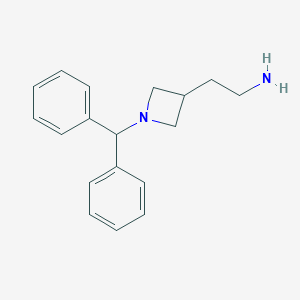

2-(1-Benzhydrylazetidin-3-YL)ethanamine

Descripción general

Descripción

2-(1-Benzhydrylazetidin-3-YL)ethanamine is a chemical compound with the molecular formula C18H22N2 and a molecular weight of 266.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes an azetidine ring bonded to a benzhydryl group and an ethanamine chain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-phenylpropan-1-amine.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the azetidine ring.

Attachment of the Ethanamine Chain: The ethanamine chain is then attached to the azetidine ring through a reductive amination reaction.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Benzhydrylazetidin-3-YL)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Benzhydryl halides, amines, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

2-(1-Benzhydrylazetidin-3-YL)ethanamine has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-(1-Benzhydrylazetidin-3-YL)ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems or enzyme inhibition . Further research is needed to elucidate the exact mechanisms involved .

Comparación Con Compuestos Similares

Similar Compounds

2-(1-Benzhydrylazetidin-3-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

2-(1-Benzhydrylazetidin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

1-Benzhydrylazetidine: Lacks the ethanamine chain.

Uniqueness

2-(1-Benzhydrylazetidin-3-YL)ethanamine is unique due to its specific combination of an azetidine ring, benzhydryl group, and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development .

Actividad Biológica

2-(1-Benzhydrylazetidin-3-YL)ethanamine, with the CAS number 162698-43-3, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine

- Molecular Formula : C18H22N2

- Molecular Weight : 266.39 g/mol

- Purity : 97% .

The structure features a benzhydryl group attached to an azetidine ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential implications in treating neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

- Neurotransmitter Release : It may influence the release and uptake of neurotransmitters, affecting mood and cognitive functions.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been explored in various studies, primarily focusing on its antitumor and neuropharmacological effects.

Antitumor Activity

Research has shown that related compounds exhibit significant antitumor activity against various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated higher inhibitory activity compared to standard treatments like 5-fluorouracil (5-Fu) against human cancer cell lines such as MCF-7 and HepG2 .

Neuropharmacological Studies

Studies indicate that the compound may have effects on anxiety and depression models in rodents. It appears to enhance serotonergic transmission, which could provide therapeutic benefits for mood disorders .

Case Studies

Several case studies highlight the potential applications of this compound:

-

Study on Antidepressant Effects :

- A study investigated the effects of related azetidine derivatives on depression-like behaviors in animal models. Results indicated a significant reduction in depressive symptoms compared to control groups.

- Mechanism: Increased serotonin levels were observed in the hippocampus following administration.

- Antitumor Efficacy :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(1-benzhydrylazetidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVIAHLFUOLJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623980 | |

| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-43-3 | |

| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.